molecular formula C7H10F5NO2 B13107889 Ethyl (R)-2-amino-4,4,5,5,5-pentafluoropentanoate

Ethyl (R)-2-amino-4,4,5,5,5-pentafluoropentanoate

Cat. No.: B13107889
M. Wt: 235.15 g/mol
InChI Key: NNPWRIQJPPUNLM-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl®-2-amino-4,4,5,5,5-pentafluoropentanoate is a fluorinated amino acid ester. This compound is notable for its unique structure, which includes a pentafluorinated carbon chain, making it highly interesting for various chemical and biological applications. The presence of both an amino group and an ester functional group allows it to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl®-2-amino-4,4,5,5,5-pentafluoropentanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often at room temperature, to yield the desired ester.

Industrial Production Methods

On an industrial scale, the production of Ethyl®-2-amino-4,4,5,5,5-pentafluoropentanoate may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, can significantly enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl®-2-amino-4,4,5,5,5-pentafluoropentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohol.

    Substitution: Amides or other substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4,4,5,5,5-pentafluoropentanoate: Similar structure but lacks the ® configuration.

    Methyl®-2-amino-4,4,5,5,5-pentafluoropentanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl®-2-amino-3,3,4,4,4-pentafluorobutanoate: Similar structure but with a shorter carbon chain.

Uniqueness

Ethyl®-2-amino-4,4,5,5,5-pentafluoropentanoate is unique due to its specific ® configuration and the presence of five fluorine atoms on the carbon chain. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications .

Properties

Molecular Formula

C7H10F5NO2

Molecular Weight

235.15 g/mol

IUPAC Name

ethyl (2R)-2-amino-4,4,5,5,5-pentafluoropentanoate

InChI

InChI=1S/C7H10F5NO2/c1-2-15-5(14)4(13)3-6(8,9)7(10,11)12/h4H,2-3,13H2,1H3/t4-/m1/s1

InChI Key

NNPWRIQJPPUNLM-SCSAIBSYSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC(C(F)(F)F)(F)F)N

Canonical SMILES

CCOC(=O)C(CC(C(F)(F)F)(F)F)N

Origin of Product

United States

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